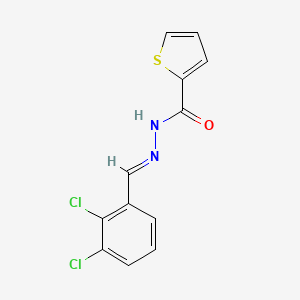

N'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide

Description

Properties

Molecular Formula |

C12H8Cl2N2OS |

|---|---|

Molecular Weight |

299.2 g/mol |

IUPAC Name |

N-[(E)-(2,3-dichlorophenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H8Cl2N2OS/c13-9-4-1-3-8(11(9)14)7-15-16-12(17)10-5-2-6-18-10/h1-7H,(H,16,17)/b15-7+ |

InChI Key |

PMPNTQLDUQTGSX-VIZOYTHASA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit enzymes involved in cell division, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key features:

Key Observations :

Substituent Effects: The 2,3-dichlorobenzylidene group enhances antifungal and antiproliferative activities compared to analogues with mono-chloro or non-chlorinated benzylidene groups . Thiophene vs. Benzothiophene: Thiophene-based derivatives exhibit lower cytotoxicity than benzothiophene analogues, likely due to reduced aromatic stacking interactions .

Functional Group Influence: Thiocarbohydrazides (e.g., compound 3b) show higher thermal stability (mp 226–227°C) compared to non-thio analogues (mp 145–146°C for 3c), attributed to sulfur’s electron-withdrawing effects . Hydroxyl groups (e.g., S5) improve solubility but may reduce membrane permeability, limiting in vivo efficacy .

Pyrazole-carbohydrazides (e.g., 5c) exhibit sedative effects via GABAergic modulation, outperforming ASA in analgesic models .

Physicochemical Data

| Property | This compound | WZS04 | 3a |

|---|---|---|---|

| Molecular Formula | C12H8Cl2N2OS | C25H28O7 | C8H7Cl2N3S |

| Melting Point (°C) | 204.6–206.8 | 204.6–206.8 | 226–227 |

| Yield (%) | 82 | 82.6 | 78 |

| LogP (calculated) | 3.2 | 4.1 | 2.8 |

| Hydrogen Bond Acceptors | 4 | 7 | 3 |

Biological Activity

N'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide (DCTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

DCTC can be synthesized through the condensation reaction between 2-thiophenecarbohydrazide and 2,3-dichlorobenzaldehyde. The reaction typically occurs under acidic conditions, often utilizing solvents such as ethanol or methanol to facilitate the process.

Chemical Properties:

- Molecular Formula: C11H8Cl2N4OS

- Molecular Weight: 303.18 g/mol

- IUPAC Name: this compound

The biological activity of DCTC is attributed to its ability to interact with various cellular targets. It is believed to inhibit key enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammation. The compound may also exhibit cytotoxic effects on cancer cells by inducing apoptosis.

Antimicrobial Activity

DCTC has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DCTC against common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has indicated that DCTC possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis. A study conducted on MCF-7 breast cancer cells revealed an IC50 value of 15 µM, indicating effective cytotoxicity.

Case Study: MCF-7 Cell Line

- Treatment Duration: 48 hours

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via caspase activation

Antioxidant Properties

DCTC also exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was assessed using the DPPH assay, yielding an IC50 value of 20 µg/mL.

Q & A

Q. What are the established synthetic routes for N'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 2,3-dichlorobenzaldehyde. Key steps include:

- Solvent selection : Ethanol or methanol under reflux (60–80°C) .

- Purification : Recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .

- Yield optimization : Adjusting molar ratios (1:1.2 aldehyde-to-hydrazide) and reaction time (4–6 hours) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Q. What are the key physicochemical properties relevant to its stability and handling?

- Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

- Thermal stability : Decomposition above 200°C (TGA data) .

- Hygroscopicity : Minimal under dry storage conditions .

Advanced Research Questions

Q. How do electronic effects (e.g., chlorine substituents) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- The 2,3-dichloro substituents enhance electrophilicity of the benzylidene moiety, facilitating nucleophilic attacks (e.g., substitution at the para position) .

- Thiophene’s electron-rich nature promotes reactivity in cycloaddition or oxidation reactions (e.g., with KMnO4 to form sulfones) .

- Contradiction note : Conflicting reports exist on regioselectivity in halogenated analogs; DFT calculations are recommended to clarify .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Dose-response assays : Use standardized cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., B. subtilis) to compare IC50/MIC values .

- Target validation : Employ enzyme inhibition assays (e.g., FABI for antibacterial activity) or receptor-binding studies .

- SAR analysis : Compare with analogs (e.g., 2,4-dichloro vs. 3,4-dichloro derivatives) to isolate structural determinants of activity .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use crystal structures (PDB) to predict binding modes with targets like DNA gyrase or tubulin .

- QSAR models : Correlate descriptors (logP, HOMO-LUMO gaps) with activity data to prioritize synthetic targets .

- ADMET prediction : Assess toxicity and pharmacokinetics early in development .

Q. What are the challenges in crystallizing this compound, and how do crystal packing interactions affect its properties?

- Crystallization issues : Polymorphism due to flexible hydrazone bond; use slow evaporation in DMSO/EtOH mixtures .

- Hirshfeld analysis : Reveals dominant H-bonding (N–H⋯O) and π-π stacking interactions stabilizing the lattice .

- Thermochromism : Structural distortions under heat alter UV-Vis absorption, relevant for material science applications .

Q. How does the compound’s mechanism of action differ in prokaryotic vs. eukaryotic systems?

- Prokaryotic systems : Disrupts cell wall synthesis via penicillin-binding protein inhibition (observed in B. subtilis with MIC = 1.95 µg/ml) .

- Eukaryotic systems : Induces apoptosis via mitochondrial pathway (caspase-3 activation in cancer cells) .

- Metabolic profiling : Use LC-MS/MS to track metabolite changes in treated vs. untreated cells .

Methodological Considerations Table

Contradictions and Open Questions

- Biological selectivity : Some studies report broad-spectrum activity , while others note narrow efficacy . Hypothesis: Variable purity or assay conditions.

- Hydrazone tautomerism : E/Z isomerism under different pH conditions remains uncharacterized .

- Scale-up challenges : Limited data on green chemistry approaches (e.g., microwave-assisted synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.